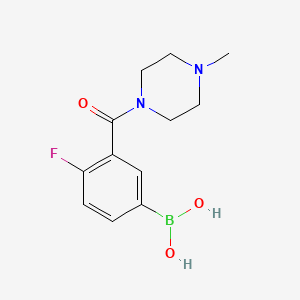

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid

Description

4-Fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid (CAS: 1449135-54-9) is a boronic acid derivative with a molecular formula of C₁₂H₁₆BFN₂O₃ and a molecular weight of 266.08 g/mol . Its structure features a phenyl ring substituted with:

- A fluoro group at the 4-position (electron-withdrawing).

- A 4-methylpiperazine-1-carbonyl moiety at the 3-position (polar, nitrogen-rich group influencing solubility and bioactivity).

Its industrial-grade purity is 99%, and it is soluble in ethanol and DMSO .

Properties

Molecular Formula |

C12H16BFN2O3 |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |

InChI Key |

MUCDVOJGMDHXTG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid typically involves multiple steps:

Formation of the Fluorophenyl Intermediate:

Piperazine Ring Introduction:

Boronic Acid Formation:

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The fluorine atom and piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters and anhydrides.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of enzyme inhibitors and probes for studying biological processes.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.

Industry: Utilized in the development of materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(4-methylpiperazine-1-carbonyl)-phenyl boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. The piperazine ring and fluorine atom contribute to its binding affinity and specificity, while the boronic acid group facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Piperazine/Carbonyl-Substituted Analogs

[4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic Acid (CAS: 374927-12-5)

- Structure : Lacks the 4-fluoro substituent but retains the 4-methylpiperazine-carbonyl group.

- Molecular Weight : 248.09 g/mol .

- May exhibit lower metabolic stability due to reduced electronegativity.

4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic Acid (CAS: 1704069-67-9)

Heterocyclic-Substituted Analogs

4-Fluoro-3-(pyrrolidin-1-ylcarbonyl)phenyl Boronic Acid (CAS: 874219-31-5)

- Structure : Replaces 4-methylpiperazine with pyrrolidine.

- Molecular Weight : 237.04 g/mol .

- Lower nitrogen content may decrease water solubility compared to piperazine derivatives .

4-Fluoro-3-(morpholin-4-ylcarbonyl)phenyl Boronic Acid (CAS: 874219-29-1)

Substituent Effects on Suzuki-Miyaura Reactivity

*Specific data unavailable; inferred from substituent chemistry.

†Fluoro (EWG) and methylpiperazine (EDG via amine) may balance electron effects, optimizing reactivity.

Key Research Findings and Implications

Solubility and Stability :

- The 4-methylpiperazine group enhances water solubility compared to aromatic analogs (e.g., phenanthren-9-yl boronic acid), reducing precipitation risks in biological assays .

- Storage at 2–8°C suggests thermal sensitivity, necessitating careful handling .

β-Lactamase Inhibition Potential: The boronic acid group enables covalent binding to serine residues in β-lactamases, similar to vaborbactam . The methylpiperazine moiety may improve cell penetration compared to morpholine or pyrrolidine derivatives .

Synthetic Utility :

- The fluorine substituent could enhance electrophilicity in cross-coupling reactions, while the methylpiperazine group may require protection (e.g., Boc) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.